![molecular formula C16H18N2O4 B12519040 Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate CAS No. 663625-65-8](/img/structure/B12519040.png)
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is an organic compound with the molecular formula C16H18N2O4 It is characterized by its complex structure, which includes aromatic rings, ether linkages, and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate typically involves multiple steps. One common route starts with the nitration of methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate, followed by reduction to introduce the amino groups. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields the original amino compound.
科学研究应用
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages and aromatic rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of the ether linkage.
Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate: Contains a tert-octyl group, making it bulkier and more hydrophobic.
Uniqueness
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is unique due to its combination of amino groups, ether linkages, and aromatic rings. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
663625-65-8 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3 |
InChI 键 |
YHFLRRUXXWFNOK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


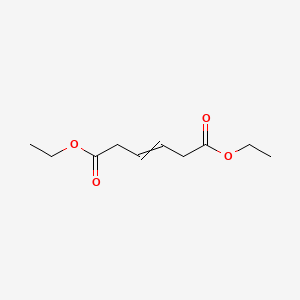
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
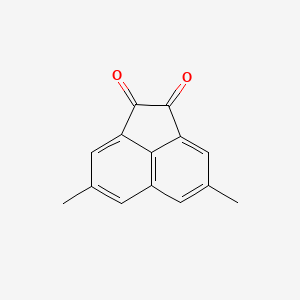
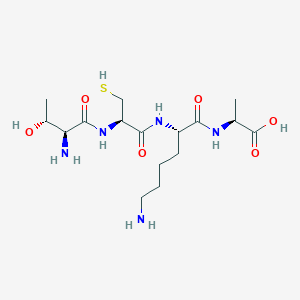

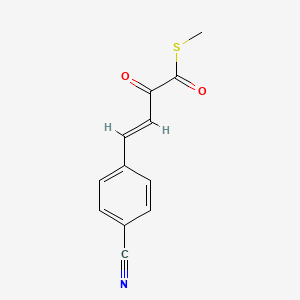
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
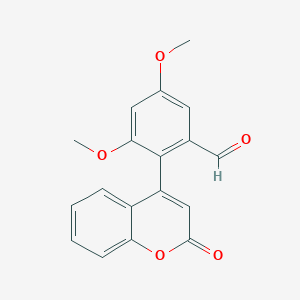
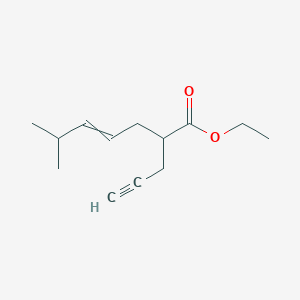
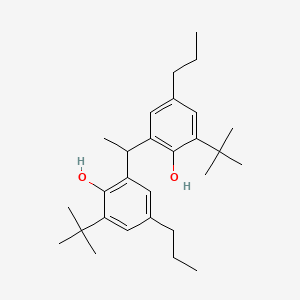
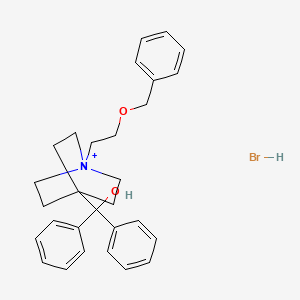
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)

